(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile
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Description
(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C17H10FNO3 and its molecular weight is 295.269. The purity is usually 95%.
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Scientific Research Applications
Chemosensors for Metal Ions
Research has identified compounds related to "(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile" as highly selective and sensitive chemosensors for metal ions, such as Zn(2+). One study highlights a novel optically active compound that showed significant fluorescence enhancement upon interaction with Zn(2+) ions, indicating its potential as a chemosensor for detecting this metal ion in biological systems with negligible toxicity towards live cells (Patil et al., 2018). Another study demonstrated the use of a fluorene-based probe with high sensitivity and selectivity for Zn(2+) in various media, showcasing its utility in two-photon fluorescence microscopy imaging and sensing of Zn ions (Belfield et al., 2010).
Interaction with Metal Ions
Further investigations into the structural and electronic interactions of related compounds with metal ions have been conducted. For example, a study on zirconium(IV) chloride catalyzed cleavage of p-methoxybenzyl ethers highlights the reactivity of related chemical structures with metal salts, providing insights into their potential applications in synthetic chemistry (Sharma et al., 2003). Additionally, research on the synthesis and characterization of zinc sensors based on Schiff base and amino acid revealed their fluorescence emission intensity enhancement upon binding to Zn2+ ions, further demonstrating the utility of these compounds in detecting metal ions (Berrones-Reyes et al., 2019).
Synthesis and Photophysical Studies
The synthesis and photophysical properties of compounds related to "this compound" have been extensively studied. One research focused on the ligand-free palladium nanoparticles catalyzed domino synthesis of 1-arylidene-1,3-dihydroisobenzofurans, revealing insights into the structured fluorescence spectra and intramolecular charge transfer processes (Mandali et al., 2017). Another study presented the diastereoselective synthesis of trans-2,3-dihydrofurans, showcasing the efficiency of pyridinium ylide in assisting the synthesis of structurally complex molecules (Wang et al., 2009).
Properties
IUPAC Name |
2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO3/c18-14-4-2-1-3-11(14)9-16-17(20)13-6-5-12(21-8-7-19)10-15(13)22-16/h1-6,9-10H,8H2/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCFVHWRHSWIPK-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.